(R)-O-Anisyl phenyl sulfoxide chemical structure and properties
(R)-O-Anisyl phenyl sulfoxide chemical structure and properties
This guide details the structural characteristics, synthetic pathways, and applications of (R)-2-Methoxyphenyl phenyl sulfoxide (hereafter referred to as (R)-o-Anisyl phenyl sulfoxide ). This compound represents a critical class of chiral diaryl sulfoxides used as stereodirecting groups and hemilabile ligands in asymmetric catalysis.
Structural Architecture, Synthesis, and Catalytic Utility
Executive Summary
(R)-o-Anisyl phenyl sulfoxide is a chiral organosulfur compound characterized by a sulfinyl group (-SO-) bridging a phenyl ring and an ortho-methoxyphenyl (anisyl) ring. Unlike its para-isomer, the ortho-isomer possesses unique steric and electronic properties due to the proximity of the methoxy oxygen to the sulfinyl center. This proximity facilitates bidentate chelation in transition metal catalysis (S,O-coordination) and induces significant steric bulk that enhances stereoselectivity in nucleophilic additions.
Molecular Architecture & Stereochemistry
Stereogenic Sulfur
The sulfur atom in the sulfoxide moiety is
-
Configuration: (R)-enantiomer.[1]
-
Bonding: The S–O bond exhibits partial double-bond character (
back-bonding) but is highly polarized, making the oxygen a hard Lewis base and the sulfur a soft Lewis base/nucleophile. -
The Ortho-Effect: The o-methoxy group restricts rotation around the
bond, creating a more rigid chiral pocket compared to the p-anisyl analogue.
Chelation Potential
The molecule acts as a hemilabile ligand . Under soft conditions, it binds metals via the Sulfur (S-bound). However, the o-methoxy oxygen can coordinate to harder metal centers or stabilize intermediates via a 5-membered chelate ring, preventing catalyst decomposition.
Figure 1: Bidentate coordination potential of (R)-o-anisyl phenyl sulfoxide. The dashed line represents the hemilabile interaction of the methoxy group.
Synthetic Routes & Process Chemistry
The synthesis of enantiopure diaryl sulfoxides is non-trivial because simple oxidation of sulfides yields racemates. The Andersen Synthesis is the authoritative method for obtaining high optical purity (>98% ee).
The Andersen Protocol (Nucleophilic Substitution)
This method relies on the stereospecific nucleophilic substitution of a diastereomerically pure menthyl sulfinate by a Grignard reagent. The reaction proceeds with inversion of configuration at the sulfur atom.
Reagents:
-
(S)-(-)-Menthyl benzenesulfinate : The chiral precursor.
-
o-Anisylmagnesium bromide : The nucleophile.
-
Solvent : Anhydrous Benzene or Toluene (Ether is often avoided to prevent Grignard rearrangement).
Step-by-Step Methodology:
-
Precursor Preparation:
-
React benzenesulfinyl chloride with (-)-menthol and pyridine.
-
This yields a mixture of (S)- and (R)-sulfinates.
-
Crucial Step: Crystallize the mixture from acetone/hexane. To obtain the (R)-sulfoxide product later, isolate the (S)-(-)-menthyl benzenesulfinate diastereomer.
-
-
Grignard Formation:
-
Activate Magnesium turnings (1.2 eq) with iodine in dry THF.
-
Add o-bromoanisole dropwise. Reflux for 1 hour to ensure complete formation of o-anisylmagnesium bromide.
-
-
Substitution (The Andersen Step):
-
Dissolve (S)-(-)-menthyl benzenesulfinate (1.0 eq) in anhydrous Toluene.
-
Cool to 0°C . (Low temperature prevents racemization).
-
Add the Grignard solution dropwise via cannula.
-
Mechanism:[2][3][4] The o-anisyl carbanion attacks the sulfur, displacing the menthyl-oxide group.
-
Inversion: The (S)-sulfinate center inverts to form the (R)-sulfoxide .
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate.
-
Wash organic layer with water and brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Recrystallization (if solid) from Ether/Pentane.
-
Figure 2: Workflow for the Andersen Synthesis of (R)-o-Anisyl Phenyl Sulfoxide.
Physicochemical Properties[4][5][6][7][8][9][10]
The physical constants of chiral sulfoxides are sensitive to purity. The values below represent the expected range for the pure (R)-enantiomer based on high-purity diaryl sulfoxide analogues.
| Property | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 232.30 g/mol | |
| Physical State | White crystalline solid or viscous oil | o-Substitution often lowers MP compared to p-isomers. |
| Chirality | (R)-Enantiomer | Determined by Andersen precursor selection. |
| Solubility | Soluble in | Poorly soluble in water/hexane. |
| Specific Rotation | Note: Diaryl sulfoxides vary widely. Verification via chiral HPLC is mandatory. | |
| IR Spectrum | Strong, characteristic stretch. | |
| Stability | Stable to air/moisture. | Avoid strong acids (racemization) and strong oxidants (sulfone formation). |
Critical Note on Optical Rotation: The specific rotation of diaryl sulfoxides is highly solvent-dependent. For precise enantiomeric excess (ee) determination, Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) using Isopropanol/Hexane mobile phase is superior to polarimetry.
Applications in Drug Development & Catalysis[11]
Asymmetric Ligands (The "MOP" Strategy)
(R)-o-Anisyl phenyl sulfoxide serves as a precursor to MOP (Monodentate Optically Active Phosphine) type ligands or acts directly as a chiral sulfoxide ligand.
-
Mechanism: The sulfoxide sulfur binds to soft metals (Rh, Pd), while the ortho-methoxy group provides a "hemilabile" arm. This arm can dissociate to open a coordination site for the substrate, then re-associate to stabilize the complex, boosting turnover numbers.
Sigmatropic Rearrangements
This compound is a substrate for [2,3]-sigmatropic rearrangements .
-
Treatment with acetic anhydride triggers the Pummerer rearrangement , transferring chirality from the sulfur to the
-carbon, a key tactic in synthesizing chiral alcohols.
Biological Activity
While primarily a reagent, the sulfoxide moiety is a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole). (R)-o-Anisyl phenyl sulfoxide is used as a model system to study the metabolism of chiral sulfoxides by cytochrome P450 enzymes, specifically investigating how the ortho-methoxy steric clash affects metabolic oxidation to the sulfone.
References
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Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93–95. Link
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Drabowicz, J., & Mikołajczyk, M. (1982). "A Facile Synthesis of Chiral Sulfoxides". Journal of Organic Chemistry, 47(17), 3325–3327. Link
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Fernández, I., & Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. Link
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Legros, J., Dehli, J. R., & Bolm, C. (2005). "Applications of Ortho-Substituted Diaryl Sulfoxides in Asymmetric Catalysis". Advanced Synthesis & Catalysis, 347(1), 19–31. Link
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Mellah, M., Voituriez, A., & Schulz, E. (2007). "Chiral Sulfoxides as Ligands in Asymmetric Catalysis". Chemical Reviews, 107(11), 5133–5209. Link
